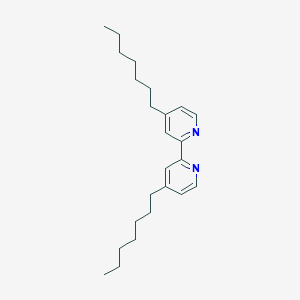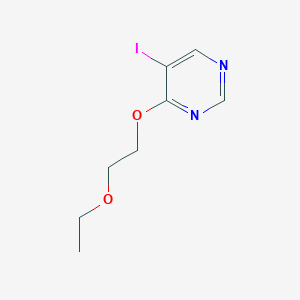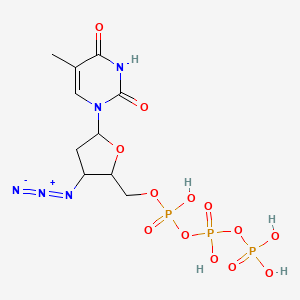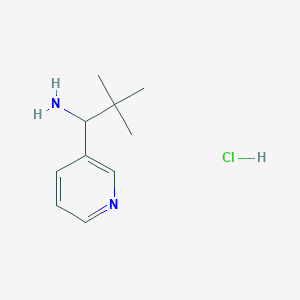![molecular formula C14H13F2N B12075370 {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of a difluorophenyl group attached to a phenylmethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and benzylamine.
Formation of Intermediate: The 2,6-difluorobenzene undergoes a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(2,6-difluorophenyl)benzyl chloride.
Amination: The intermediate 4-(2,6-difluorophenyl)benzyl chloride is then reacted with methylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- {[4-(2,6-Dichlorophenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Dimethylphenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Difluorophenyl)phenyl]ethyl}(methyl)amine
Uniqueness
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
Molecular Formula |
C14H13F2N |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-[4-(2,6-difluorophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H13F2N/c1-17-9-10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8,17H,9H2,1H3 |
InChI Key |
XCFCQSAOGZUTSB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)




![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)

![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)





